molecular formula C16H19N3O2S B2913614 N-((1-phenylpyrrolidin-2-yl)methyl)pyridine-3-sulfonamide CAS No. 1797281-10-7

N-((1-phenylpyrrolidin-2-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2913614
CAS RN: 1797281-10-7
M. Wt: 317.41
InChI Key: ZTQZUGYUHZYHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((1-phenylpyrrolidin-2-yl)methyl)pyridine-3-sulfonamide” is a complex organic compound that contains a pyrrolidine ring and a pyridine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyridine ring is a six-membered heterocycle with one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “N-((1-phenylpyrrolidin-2-yl)methyl)pyridine-3-sulfonamide” is characterized by a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring . The pyridine ring is a six-membered heterocycle with one nitrogen atom .


Chemical Reactions Analysis

The pyrrolidine ring in the molecule can undergo various chemical reactions. These reactions can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The exact chemical reactions that “N-((1-phenylpyrrolidin-2-yl)methyl)pyridine-3-sulfonamide” can undergo would depend on the specific conditions and reagents used.

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

In a related context, derivatives of N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide have demonstrated anti-inflammatory and analgesic properties . These findings suggest that the compound could be further optimized for pain management and inflammation-related disorders.

Protoporphyrinogen Oxidase (PPO) Inhibition

Monocarbonyl analogs of cyclic imides, including N-phenylpyrrolidin-2-ones, have shown promising PPO inhibition activity . Since PPO plays a role in porphyrin biosynthesis, targeting it could have implications in herbicidal applications.

properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-22(21,16-9-4-10-17-13-16)18-12-15-8-5-11-19(15)14-6-2-1-3-7-14/h1-4,6-7,9-10,13,15,18H,5,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQZUGYUHZYHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide

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